molecular formula C23H20N6O3 B3014207 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 941971-14-8

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B3014207
CAS No.: 941971-14-8
M. Wt: 428.452
InChI Key: IRPDLFVKVNXAGC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 1-(p-tolyl)pyrrolidine-3-carboxamide substituent at the 5-position, which modulates physicochemical and biological properties. Such derivatives are often explored for kinase inhibition or antiviral activity due to their structural resemblance to purine nucleotides .

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-15-7-9-17(10-8-15)27-13-16(11-20(27)30)22(31)26-28-14-24-21-19(23(28)32)12-25-29(21)18-5-3-2-4-6-18/h2-10,12,14,16H,11,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPDLFVKVNXAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with VEGFR-2 and inhibits its activity. The most potent derivative of this compound, referred to as compound 12b in the study, had potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of VEGFR-2 affects the VEGF signaling pathway, which is crucial for angiogenesis, the process of new blood vessel formation. This disruption can lead to significant antiangiogenic activity, which is particularly relevant in the context of cancer, where angiogenesis plays a critical role in tumor growth and metastasis.

Biological Activity

The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer potential through inhibition of cyclin-dependent kinase 2 (CDK2), along with synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a complex structure with multiple heterocyclic rings and functional groups, contributing to its pharmacological properties. Its molecular formula is C23H20N6O3C_{23}H_{20}N_{6}O_{3} with a molecular weight of approximately 428.4 g/mol.

PropertyValue
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
CAS Number941971-14-8

Inhibition of CDK2 : The primary mechanism by which this compound exhibits biological activity is through the selective inhibition of CDK2, an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest in cancer cells. Studies have shown that this compound effectively inhibits CDK2 activity, demonstrating significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with half-maximal inhibitory concentrations (IC50) in the low micromolar range .

Anticancer Properties

The anticancer activity of This compound has been validated through various in vitro studies:

  • Cell Line Studies :
    • Inhibition of MCF-7 and HCT116 cell lines showed that the compound induces apoptosis and cell cycle arrest.
    • The compound's IC50 against MCF-7 was reported at approximately 11 µM, indicating potent anticancer activity .
  • Mechanistic Insights :
    • Molecular docking studies have elucidated the binding interactions between the compound and CDK2, highlighting hydrogen bonds with key residues such as Leu83, which are critical for its inhibitory action .

Structure-Activity Relationships (SAR)

The unique structural features of this compound allow for modifications that can enhance its biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructure TypeBiological Activity
Pyrazolo[3,4-d]pyrimidine derivativesHeterocyclicAnticancer
N-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamideHeterocyclicCDK2 Inhibitor

Modifications to the substituents on the pyrrolidine or pyrazolo-pyrimidine moiety can lead to variations in potency and selectivity against different kinases .

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Efficacy : A series of derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Notably, compounds with specific substitutions at the N5 position demonstrated enhanced activity .
  • In Vivo Studies : Future studies are warranted to evaluate the in vivo efficacy and safety profiles of these compounds in animal models to further establish their therapeutic potential.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrazolo[3,4-d]pyrimidinone scaffold with analogs but differs in substituents. Key comparisons include:

Compound Core Structure Substituents Molecular Formula Molecular Weight CAS No.
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(p-tolyl)pyrrolidine-3-carboxamide Not fully specified Not provided Not provided
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide Pyrazolo[3,4-d]pyrimidinone 3,3-diphenylpropanamide C27H23N5O2 449.5 919858-27-8
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Pyrazolo[3,4-d]pyrimidinone Pyridin-2-ylmethylpropanamide C20H18N6O2 374.4 946282-90-2

Key Observations :

  • The 3,3-diphenylpropanamide substituent in introduces greater steric bulk, which may influence binding pocket interactions in biological targets.

Physicochemical Properties

  • Molecular Weight : The target compound likely has a higher molecular weight than (374.4) but lower than (449.5), depending on substituents.
  • Lipophilicity (LogP) : The p-tolyl group (methyl-substituted phenyl) in the target compound may increase LogP compared to the pyridinyl group in , aligning with the diphenylpropanamide in .

Analytical Characterization

  • NMR Profiling: Comparative 1H/13C NMR analysis, as described for scalarane sesterterpenoids , could resolve stereochemical differences between analogs. For example, coupling constants and NOESY correlations (used in ) would clarify substituent orientations.
  • Dereplication Workflows : Reference databases with predicted 13C NMR shifts (as in ) could accelerate identification of the target compound in complex mixtures.

Q & A

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence reactivity or biological activity?

  • The compound contains a pyrazolo[3,4-d]pyrimidinone core fused with a pyrrolidine-3-carboxamide moiety. The pyrazolo-pyrimidine system is electron-deficient, favoring nucleophilic substitution or metal-catalyzed coupling reactions. The p-tolyl group may enhance lipophilicity, impacting solubility and membrane permeability .
  • Methodological Insight : Characterize substituent effects via computational tools (e.g., DFT for charge distribution) and experimental validation (e.g., Hammett plots for substituent electronic contributions).

Q. What synthetic routes are reported for analogous pyrazolo-pyrimidine derivatives?

  • Multi-step syntheses often involve:

  • Condensation of 1,3-diketones with hydrazines to form pyrazole intermediates.
  • Cyclization with urea/thiourea for pyrimidinone rings.
  • Amide coupling (e.g., EDCI/HOBt) to introduce the pyrrolidine-carboxamide group .
    • Example : A 5-step synthesis of a related pyrazolo-pyrimidine achieved 66% yield via Knoevenagel condensation, followed by cyclization with CS₂/KOH .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry of substituents on the pyrazolo-pyrimidine core.
  • IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functionalities.
  • HPLC-MS : Assess purity (>95%) and detect byproducts from multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

  • Key Variables :

  • Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl groups (e.g., p-tolyl) .
  • Temperature : Controlled heating (60–80°C) to minimize decomposition.
    • Data-Driven Approach : Employ design of experiments (DoE) to screen conditions and apply ICReDD’s computational reaction path search methods for rapid optimization .

Q. What strategies address contradictions in biological activity data for structurally similar compounds?

  • Case Study : Fluorine substitution at the pyrimidinone 4-position increased potency in one study but reduced it in another due to altered hydrogen-bonding interactions .
  • Resolution : Perform comparative molecular dynamics simulations to assess binding mode variations and validate with isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Approach :

  • Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Use QSAR models to correlate electronic/steric parameters with activity .

Q. What computational tools predict solubility and stability of this compound in physiological buffers?

  • Tools :

  • COSMO-RS : Predicts solubility in aqueous/organic mixtures.
  • Molecular Dynamics (MD) : Simulates degradation pathways (e.g., hydrolysis of the pyrrolidone ring).
    • Experimental Validation : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. How can regioselectivity challenges in pyrazolo-pyrimidine functionalization be mitigated?

  • Solution :

  • Use directing groups (e.g., boronic esters) for site-specific C-H activation.
  • Apply transition-metal catalysts (e.g., Pd/Cu) for cross-couplings at the 3- or 5-positions .
    • Case Example : Pd-mediated coupling of 4-methyl-2-pyridinylamine to the pyrrolidine-carboxamide group achieved 82% yield .

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